α-Methylamino-1-hydroxy Valerophenone α-Methylamino-1-hydroxy Valerophenone Pentedrone (Item No. 11011) is a substituted cathinone that differs from methcathinone by having a propyl, rather than methyl, side chain. This metabolite of pentedrone features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,S and S,R orientations at carbons one and two, as in ephedrine. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.
Brand Name: Vulcanchem
CAS No.: 1422513-91-4
VCID: VC0151108
InChI: InChI=1S/C12H19NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11-14H,3,7H2,1-2H3;1H/t11-,12+;/m0./s1
SMILES: CCCC(C(C1=CC=CC=C1)O)NC.Cl
Molecular Formula: C12H20ClNO
Molecular Weight: 229.748

α-Methylamino-1-hydroxy Valerophenone

CAS No.: 1422513-91-4

Reference Standards

VCID: VC0151108

Molecular Formula: C12H20ClNO

Molecular Weight: 229.748

α-Methylamino-1-hydroxy Valerophenone - 1422513-91-4

CAS No. 1422513-91-4
Product Name α-Methylamino-1-hydroxy Valerophenone
Molecular Formula C12H20ClNO
Molecular Weight 229.748
IUPAC Name (1R,2S)-2-(methylamino)-1-phenylpentan-1-ol;hydrochloride
Standard InChI InChI=1S/C12H19NO.ClH/c1-3-7-11(13-2)12(14)10-8-5-4-6-9-10;/h4-6,8-9,11-14H,3,7H2,1-2H3;1H/t11-,12+;/m0./s1
Standard InChIKey DBMBOQURAYUHGJ-LYCTWNKOSA-N
SMILES CCCC(C(C1=CC=CC=C1)O)NC.Cl
Appearance Assay:≥95%A crystalline solid
Description Pentedrone (Item No. 11011) is a substituted cathinone that differs from methcathinone by having a propyl, rather than methyl, side chain. This metabolite of pentedrone features conversion of the β-keto group to β-hydroxy and is an enantiomeric mixture of the R,S and S,R orientations at carbons one and two, as in ephedrine. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research purposes.
Synonyms (αS)-rel-α-[(1R)-1-(Methylamino)butyl]benzenemethanol Hydrochloride (1:1); (1R,2S)-2-(Methylamino)-1-phenylpentan-1-ol Hydrochloride
PubChem Compound 137699771
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator